molecular formula C14H11BrN2 B1270925 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole CAS No. 2751-84-0

2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1270925
CAS No.: 2751-84-0
M. Wt: 287.15 g/mol
InChI Key: XPXNKRFZASEACQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is an organic compound with the chemical formula C14H11BrN2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can bind to specific proteins, altering their function and affecting cellular signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Furthermore, it can alter the expression of genes involved in these processes, thereby impacting cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular responses . These molecular interactions underpin the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has shown stability under various conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety . Long-term studies have revealed that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including organ damage and altered physiological functions. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1H-benzo[d]imidazole: A closely related compound with similar structural features.

    2-Phenyl-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different chemical properties.

    1-Methyl-2-phenyl-1H-benzo[d]imidazole: Similar structure but without the bromine substitution.

Uniqueness

2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(4-bromophenyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXNKRFZASEACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364126
Record name 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751-84-0
Record name 2-(4-Bromophenyl)-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2751-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.69 g (46 mmole) of 2-(4-bromophenyl)-1H-benzo[d]imidazole, 3.17 g of K2CO3 (23 mmole), 120 ml of DMF, and 11.6 ml of dimethyl carbonate (138 mmole) were mixed together and heat to reflux. The reaction was completed in 3.5 hours. The reaction mixture was cooled to 3° C., and 250 ml of ice cold water was slowly added, The precipitated was filtered, and wash with 3*50 ml of water, this wet cake was dried under vacuum to get 9.96 g of product (yield=75.44%).
Quantity
12.69 g
Type
reactant
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
75.44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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